N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide
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Overview
Description
N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide are Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and immune responses.
Mode of Action
This compound interacts with its targets by binding to the ATP-binding site of these kinases, inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to changes in cellular functions.
Biochemical Pathways
These pathways play a role in a variety of cellular processes, including cell growth, differentiation, and immune responses .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cellular context. By inhibiting tyrosine kinases, it can disrupt cellular signaling, potentially leading to altered cell growth, differentiation, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the tert-butyl and 4-chlorophenyl groups. The final step involves the acylation to introduce the acetamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide can be compared with other similar compounds, such as:
Piperine: An alkaloid from black pepper with anticancer properties through autophagy and senescence pathways.
2-Fluoro-1,3-diamino-4,6-dinitrobenzene: A thermally stable explosive with unique properties.
Biological Activity
N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrazole ring fused to a pyrimidine ring and a tert-butyl group, contributing to its pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : C15H17ClN5O
- Molecular Weight : 302.78 g/mol
- CAS Number : 172889-27-9
The compound's structure allows for interactions with various biological targets, particularly kinases involved in cell signaling pathways.
This compound primarily functions as a kinase inhibitor. Its mechanism involves binding to the active sites of specific kinases, inhibiting their activity and thereby disrupting critical cellular signaling pathways essential for cell proliferation and survival. This action positions it as a potential therapeutic agent in cancer treatment.
Antiviral Properties
Recent studies have explored the antiviral efficacy of pyrazolo[3,4-d]pyrimidine derivatives against various viruses. For instance, compounds within this class have shown promising results against herpes simplex virus type-1 (HSV-1) and other viral infections. The mechanisms often involve inhibition of viral replication through interference with viral enzymes or host cell pathways crucial for viral life cycles .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by targeting cyclin-dependent kinases (CDKs). These kinases play vital roles in cell cycle regulation, and their inhibition can lead to reduced cancer cell proliferation. In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
Several research articles provide insights into the biological activity of this compound:
- Kinase Inhibition : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines effectively inhibited CDK activity with IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents.
- Antiviral Activity : Another investigation highlighted the effectiveness of pyrazolo derivatives against HIV reverse transcriptase, showcasing their ability to maintain efficacy against resistant strains of the virus with IC50 values below 2 μM .
- Cytotoxicity Studies : In vitro assessments revealed that this compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .
Summary of Biological Activities
Properties
IUPAC Name |
N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c1-10(24)21-15-13-14(11-5-7-12(18)8-6-11)22-23(17(2,3)4)16(13)20-9-19-15/h5-9H,1-4H3,(H,19,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPNGSZBNPNLCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=NN(C2=NC=N1)C(C)(C)C)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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